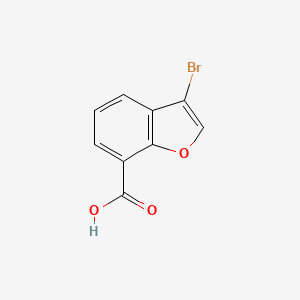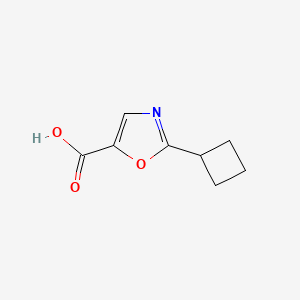
3-bromo-1-benzofuran-7-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-1-benzofuran-7-carboxylic acid, also known as 3-bromobenzofuran-7-carboxylic acid or 3-BBFCA, is an organic compound that is widely used in the synthesis of various organic compounds. It is a versatile intermediate in the synthesis of pharmaceuticals, dyes, and other organic compounds. It is also used in the synthesis of a variety of drugs, including anti-cancer drugs, anti-inflammatory drugs, and antibiotics. The chemical structure of 3-BBFCA consists of a phenyl ring, a bromine atom, and a carboxylic acid group. It is a white solid with a melting point of 106 °C.
Wissenschaftliche Forschungsanwendungen
3-BBFCA has been used in various scientific research applications. It has been used in the synthesis of a variety of pharmaceuticals, dyes, and other organic compounds. It has been used in the synthesis of a variety of drugs, including anti-cancer drugs, anti-inflammatory drugs, and antibiotics. It has also been used in the synthesis of polymers, polyesters, and polyamides. In addition, it has been used in the synthesis of polymeric materials for drug delivery.
Wirkmechanismus
The mechanism of action of 3-BBFCA is not fully understood. It is believed that the carboxylic acid group of 3-BBFCA reacts with the amine group of the target molecule to form an amide bond. This amide bond is then further stabilized by hydrogen bonding. This reaction is believed to be the basis for the synthesis of various organic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-BBFCA are not fully understood. However, it has been shown to have anti-cancer and anti-inflammatory effects in animal models. In addition, it has been shown to have antimicrobial effects against a variety of bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
3-BBFCA has several advantages and limitations for laboratory experiments. The major advantage is its ease of synthesis, which makes it a versatile intermediate in the synthesis of various organic compounds. It is also relatively stable and has a low toxicity profile. On the other hand, the reaction of 3-BBFCA with other organic compounds can be difficult to control and can lead to unwanted side reactions.
Zukünftige Richtungen
There are several potential future directions for the use of 3-BBFCA. One potential direction is the development of new synthetic methods for the synthesis of 3-BBFCA and its derivatives. Another potential direction is the development of new applications for 3-BBFCA, such as in the synthesis of polymeric materials for drug delivery. In addition, further research into the biochemical and physiological effects of 3-BBFCA may lead to new therapeutic uses for this compound.
Synthesemethoden
3-BBFCA can be synthesized by either a direct or indirect method. The direct method involves the reaction of 1-bromobenzene with a carboxylic acid in the presence of a base such as sodium hydroxide (NaOH). The indirect method involves the reaction of 1-bromobenzene with a carboxylic acid in the presence of an acid catalyst such as sulfuric acid (H2SO4). Both methods yield 3-BBFCA in good yields.
Eigenschaften
IUPAC Name |
3-bromo-1-benzofuran-7-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrO3/c10-7-4-13-8-5(7)2-1-3-6(8)9(11)12/h1-4H,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHRHDXHHHYLOMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C(=O)O)OC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromobenzofuran-7-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-methoxy-3H-pyrrolo[2,3-c]quinoline-1-carboxylic acid](/img/structure/B6619366.png)
![2-[6-(benzyloxy)-1H-indol-3-yl]ethan-1-amine hydrochloride](/img/structure/B6619372.png)



![rac-(1R,2S)-2-{[(benzyloxy)carbonyl]amino}cyclopropane-1-carboxylic acid](/img/structure/B6619407.png)
![tert-butyl 5-hydroxy-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B6619422.png)


![3-({1-[(tert-butoxy)carbonyl]azetidin-3-yl}methoxy)propanoic acid](/img/structure/B6619445.png)

